molecular formula C13H11NO B14606406 Benzo[h]quinolin-2(1H)-one, 3,4-dihydro- CAS No. 59552-38-4

Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-

Cat. No.: B14606406
CAS No.: 59552-38-4
M. Wt: 197.23 g/mol
InChI Key: HLOSNQLFMFORBD-UHFFFAOYSA-N
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Description

Benzo[h]quinolin-2(1H)-one, 3,4-dihydro- is a heterocyclic aromatic organic compound. It is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by a fused ring structure that includes a benzene ring and a quinoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[h]quinolin-2(1H)-one, 3,4-dihydro- can be achieved through various methods. One common approach involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This method is efficient and involves the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzo[h]quinolin-2(1H)-one, 3,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated derivatives.

Scientific Research Applications

Benzo[h]quinolin-2(1H)-one, 3,4-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[h]quinolin-2(1H)-one, 3,4-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[h]quinolin-2(1H)-one, 3,4-dihydro- is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in medicinal chemistry, where its specific interactions with biological targets can be exploited for therapeutic purposes .

Properties

CAS No.

59552-38-4

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

3,4-dihydro-1H-benzo[h]quinolin-2-one

InChI

InChI=1S/C13H11NO/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14-12/h1-6H,7-8H2,(H,14,15)

InChI Key

HLOSNQLFMFORBD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=CC3=CC=CC=C32

Origin of Product

United States

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